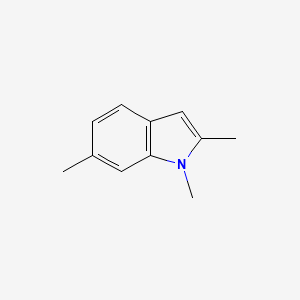

1,2,6-trimethyl-1H-indole

Descripción

Historical Context and Structural Features of Indole (B1671886) Derivatives

The story of indole is intrinsically linked to the history of chemistry itself. wikipedia.orgatamanchemicals.com Its journey began in the 19th century with the study of the dye indigo, from which it was first isolated. wikipedia.orgatamanchemicals.com In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed its chemical structure. wikipedia.orgatamanchemicals.com This foundational work laid the groundwork for over a century of intensive research into this fascinating molecule.

Structurally, indole consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.orgcreative-proteomics.comfiveable.me This fusion imparts a unique set of properties. The molecule is planar and aromatic, adhering to Hückel's rule with a total of 10 π-electrons delocalized across the bicyclic system. bhu.ac.in This aromaticity contributes to its relative stability. creative-proteomics.com However, the pyrrole ring is electron-rich compared to the benzene ring, making the C3 position particularly susceptible to electrophilic attack—a reactivity that is approximately 10¹³ times greater than that of benzene. wikipedia.orgbhu.ac.in The nitrogen atom's lone pair of electrons participates in the aromatic system, rendering indole and its derivatives generally non-basic. wikipedia.org

The synthesis of indole and its derivatives has been a subject of extensive study, with numerous methods developed over the years. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for producing substituted indoles. wikipedia.orgatamanchemicals.comcreative-proteomics.com Other notable methods include the Leimgruber–Batcho, Bischler, Madelung, and Bartoli syntheses, each offering distinct advantages for accessing specific substitution patterns. wikipedia.orgbhu.ac.innih.gov

Ubiquitous Presence of Indole Scaffolds in Natural Products and Pharmaceuticals

The indole nucleus is a privileged scaffold in nature, appearing in thousands of natural products and bioactive molecules. nih.govresearchgate.netderpharmachemica.com This widespread occurrence is a testament to its evolutionary selection as a core structure for a diverse range of biological functions. bohrium.com

Table 1: Examples of Indole-Containing Natural Products and Pharmaceuticals

| Compound Name | Class | Source/Application |

|---|---|---|

| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin (B10506) and melatonin. fiveable.mebohrium.com |

| Serotonin | Neurotransmitter | Regulates mood, sleep, and appetite. creative-proteomics.comfiveable.me |

| Melatonin | Hormone | Regulates circadian rhythms. fiveable.me |

| Indole-3-acetic acid (IAA) | Plant Hormone | Regulates plant growth and development. creative-proteomics.comeverant.org |

| Vincristine | Alkaloid | Anticancer agent. nih.govrsc.org |

| Reserpine | Alkaloid | Antihypertensive and antipsychotic. rsc.orgbohrium.com |

| Sumatriptan | Triptan | Used to treat migraines. derpharmachemica.combohrium.com |

| Indomethacin | NSAID | Anti-inflammatory drug. derpharmachemica.comimpactfactor.org |

The indole scaffold's versatility extends to the pharmaceutical industry, where it is a key component in a multitude of approved drugs. nih.govresearchgate.netmdpi.com Its ability to interact with various biological targets, including receptors and enzymes, makes it a valuable pharmacophore in drug design. nih.govmdpi.com The structural diversity of indole derivatives allows for fine-tuning of their pharmacological properties, leading to the development of drugs for a wide range of therapeutic areas, including cancer, inflammation, infectious diseases, and central nervous system disorders. nih.govresearchgate.netnih.gov

Rationale for Focused Academic Investigation of 1,2,6-Trimethyl-1H-indole and its Derivatives

The focused academic investigation of specific substituted indoles, such as this compound, is driven by the principle that subtle structural modifications to the indole core can lead to significant changes in biological activity and physical properties. rsc.org The strategic placement of methyl groups at the 1, 2, and 6 positions of the indole ring system influences the molecule's electronics, lipophilicity, and steric profile. These modifications can enhance binding affinity to biological targets, improve metabolic stability, or alter pharmacokinetic properties.

Research into compounds like this compound-3-carbaldehyde, a derivative, highlights its utility as a synthetic intermediate in the fragrance and pharmaceutical industries. chemimpex.comcymitquimica.com The aldehyde functional group at the C3 position provides a reactive handle for further chemical transformations, allowing for the construction of more complex molecules. chemimpex.com The trimethylated indole core in these derivatives serves as a foundational scaffold upon which diverse functionalities can be built, leading to the exploration of novel chemical space and the potential discovery of new bioactive agents. The synthesis and study of such specifically substituted indoles are crucial for expanding our understanding of structure-activity relationships and for the rational design of new molecules with desired properties. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,6-trimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8-4-5-10-7-9(2)12(3)11(10)6-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGKKDDCAQKJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406452 | |

| Record name | 1,2,6-trimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113418-65-8 | |

| Record name | 1,2,6-trimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,6 Trimethyl 1h Indole and Its Derivatives

Strategic Direct Synthesis Approaches

The direct construction of the 1,2,6-trimethyl-1H-indole core can be achieved through several classical and modern synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Reactants | Arylhydrazine and an aldehyde or ketone. alfa-chemistry.com | 1-(p-tolyl)hydrazine and acetone (B3395972) would be the expected starting materials. |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org | The choice of acid can influence reaction time and yield. |

| Key Intermediate | Arylhydrazone, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. alfa-chemistry.com | Formation of the corresponding hydrazone from 1-(p-tolyl)hydrazine and acetone is the initial step. |

| Potential Issues | For unsymmetrical ketones, a mixture of regioisomers can be formed. thermofisher.com | Acetone is symmetrical, avoiding this issue. |

Selective Functionalization Pathways on the this compound Scaffold

Once the this compound core is synthesized, further structural diversification can be achieved through selective functionalization of the indole ring. The existing methyl groups on the ring direct the regioselectivity of these subsequent reactions.

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modify complex molecules. For the this compound scaffold, the C-H bonds on both the pyrrole (B145914) and benzene (B151609) rings are potential sites for functionalization. The inherent reactivity of the indole nucleus generally favors substitution at the C3 position. However, with the C2 position already occupied by a methyl group, the C3 position becomes the primary site for electrophilic attack.

Transition metal-catalyzed C-H activation provides a means to achieve regioselectivity that can be different from the inherent reactivity of the heterocycle. nih.gov For instance, palladium-catalyzed C-H arylation can be directed to various positions of the indole ring through the use of directing groups. nih.gov While specific examples for this compound are not detailed in the provided search results, the principles of directed C-H functionalization at the C4, C5, and C7 positions of the indole core are well-established and could potentially be applied to this specific scaffold. nih.gov

Electrophilic Substitution Pathways, with Emphasis on Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction for functionalizing indole rings. The electron-rich nature of the indole nucleus makes it highly susceptible to attack by electrophiles. For this compound, the directing effects of the existing methyl groups and the inherent reactivity of the indole ring system govern the regiochemical outcome of these reactions.

The C3 position is the most nucleophilic and sterically accessible site for electrophilic attack in N-alkyl indoles. The methyl groups at the N1 and C2 positions are electron-donating, further activating the ring towards electrophilic substitution. The C6-methyl group also provides a moderate activating effect on the benzene ring. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur predominantly at the C3 position. Computational methods can be employed to predict the regioselectivity of electrophilic aromatic substitution reactions with a high degree of accuracy. chemrxiv.orgresearchgate.net

| Position | Electronic Effects | Steric Effects | Predicted Major Site of Attack |

|---|---|---|---|

| C3 | Highly activated by N1 and C2 methyl groups. Most electron-rich position. | Generally accessible. | Primary |

| C4 | Activated by the C6-methyl group (ortho). | Sterically hindered by the peri-position to the N1-methyl group. | Minor |

| C5 | Activated by the C6-methyl group (ortho) and N1-methyl group. | Less sterically hindered than C4 and C7. | Potential secondary site |

| C7 | Activated by the C6-methyl group (para). | Sterically hindered by the N1-methyl group. | Minor |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. nih.gov Indole derivatives are frequently utilized as key components in MCRs, leveraging the nucleophilicity of the C3 position. arkat-usa.orgresearchgate.net

For this compound, its participation in MCRs would likely involve the reaction of the C3-position with in situ generated electrophiles from the other reaction components. For example, in a Mannich-type reaction, this compound could react with an aldehyde and an amine to introduce an aminomethyl group at the C3 position. Similarly, in Ugi-type reactions, it could act as the nucleophilic component. arkat-usa.org These MCRs provide a versatile platform for the synthesis of a diverse library of 3-substituted this compound derivatives. researchgate.net

Catalytic Synthesis Innovations in Indole Chemistry

Catalysis has revolutionized indole synthesis, offering milder reaction conditions, higher efficiency, and greater control over selectivity compared to traditional methods.

Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Cyclizations and Oxidative Couplings)

Palladium catalysis has been extensively employed in the synthesis of indoles. organic-chemistry.org Palladium-catalyzed intramolecular cyclization of appropriately substituted anilines is a powerful method for constructing the indole ring. organic-chemistry.org For instance, the cyclization of a 2-alkynyl-N-alkylaniline derivative could be a viable route to a 1,2-disubstituted indole, which could then be further elaborated to this compound.

Oxidative coupling reactions, often catalyzed by transition metals, provide another modern approach to form C-C and C-N bonds necessary for the indole core or for its subsequent functionalization. nsf.govmdpi.com While direct examples for the synthesis of this compound via these methods were not found in the search results, the general applicability of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, on the indole scaffold is well-documented. These reactions could be used to introduce substituents at various positions of a pre-formed this compound ring, provided a suitable halo-substituted precursor is available.

Organocatalysis and its Role in Indole Derivative Synthesis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, utilizing small organic molecules to catalyze chemical transformations. researchgate.net This approach stands as a distinct third pillar of catalysis, alongside metal and enzyme catalysis, offering advantages such as lower toxicity, cost-effectiveness, and stability compared to many metal-based catalysts. In the realm of indole synthesis, organocatalysts have been instrumental in developing novel asymmetric methodologies for constructing complex, optically active indole derivatives. researchgate.netclockss.org

The primary mechanism of action in many organocatalytic reactions involving indoles is the formation of reactive intermediates, such as enamines or iminium ions, from the interaction between the catalyst (often a chiral amine like proline) and a carbonyl compound. clockss.org These intermediates then undergo stereocontrolled reactions with indole substrates. For instance, the proline-catalyzed asymmetric Mannich reaction allows for the synthesis of β-amino carbonyl compounds with high enantioselectivity. clockss.org Similarly, organocatalyzed Michael additions to nitro-olefins provide a route to functionalized indole scaffolds.

Chiral phosphoric acids and biscinchona alkaloids are other prominent classes of organocatalysts employed in indole chemistry. rsc.orgrsc.org These catalysts can activate substrates through hydrogen bonding, facilitating highly enantioselective reactions. An example is the asymmetric allylic alkylation of 2-methyl-3-nitroindoles with Morita–Baylis–Hillman carbonates, catalyzed by a chiral biscinchona alkaloid, which yields functionalized indole derivatives with good enantioselectivities. rsc.org

Table 1: Examples of Organocatalytic Reactions in Indole Derivative Synthesis

| Reaction Type | Organocatalyst | Substrates | Product Type | Key Feature |

| Mannich Reaction | L-proline | Aldehyde, Ketone, Amine | β-amino carbonyl compounds | Formation of enamine intermediate. clockss.org |

| Michael Addition | Proline derivatives | Indoles, α,β-unsaturated carbonyls | Functionalized indoles | C-C bond formation at the C3 position. |

| Allylic Alkylation | Chiral biscinchona alkaloid | 2-methyl-3-nitroindoles, MBH carbonates | Functionalized indole derivatives | Asymmetric functionalization. rsc.org |

| [4+2] Cycloaddition | Chiral Phosphoric Acid | 3-vinyl indoles, Imino esters | Bisindole-piperidine hybrids | High enantiomeric excess (up to 99% ee). rsc.org |

Asymmetric Synthesis of Chiral Indole Derivatives

The synthesis of chiral indole derivatives is of paramount importance due to their prevalence in biologically active molecules and pharmaceuticals. Asymmetric synthesis provides a direct route to enantiomerically pure or enriched compounds, avoiding the need for chiral resolution of racemic mixtures. A variety of catalytic systems, including both organocatalysts and transition-metal complexes, have been developed to achieve high levels of stereocontrol.

One effective strategy is the catalytic enantioselective reduction of 3H-indoles or other indole precursors. Chiral Brønsted acids have been successfully used to catalyze the transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, affording optically active indolines with excellent enantioselectivities (up to 97% ee). organic-chemistry.org This metal-free approach offers a significant advantage over traditional methods that often require high pressures and transition metal catalysts. organic-chemistry.org Palladium-catalyzed asymmetric hydrogenation has also been developed as a concise, one-pot process for producing optically active indolines with up to 96% ee. rsc.org

Another major approach is the asymmetric Friedel-Crafts alkylation, which involves the enantioselective addition of indoles to various electrophiles. This reaction allows for the direct formation of a stereocenter at the C3 position of the indole ring. Chiral aziridine-phosphine ligands in combination with metal catalysts have been shown to be effective in this transformation. mdpi.com The development of these methods provides efficient pathways to chiral 3-substituted indolines, which are key structural motifs in many natural products and synthetic drugs. scispace.com

Table 2: Selected Asymmetric Methodologies for Chiral Indoline (B122111) Synthesis

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

| Brønsted Acid-Catalyzed Transfer Hydrogenation | Chiral Brønsted Acid / Hantzsch Ester | 3H-Indoles | Optically Active Indolines | Up to 97%. organic-chemistry.org |

| Palladium-Catalyzed Asymmetric Hydrogenation | Palladium complex with chiral ligand | In situ generated indoles | Optically Active Indolines | Up to 96%. rsc.org |

| Rhodium-Catalyzed Asymmetric Hydrogenation | [Rh(nbd)₂]SbF₆ / PhTRAP ligand | 3-Substituted Indoles | Chiral 3-Substituted Indolines | Up to 98%. scispace.com |

Green Chemistry Principles Applied to Indole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of indole synthesis, this has led to the development of more environmentally benign methodologies, such as microwave-assisted synthesis and reactions under catalyst-free and solvent-free conditions. These approaches often lead to higher efficiency, reduced waste, and safer experimental setups.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal and synthetic chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. nih.gov The application of microwave irradiation to classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions, has been extensively reviewed. nih.gov

In modern indole synthesis, microwave heating is often coupled with metal-catalyzed reactions. For example, an efficient palladium-catalyzed intramolecular oxidative coupling method has been developed for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives. unina.itmdpi.com By exposing the neat mixture of reactants to microwave irradiation, the desired indole products were obtained in excellent yields and with high regioselectivity. unina.itmdpi.com Another study demonstrated a microwave-promoted cycloisomerization of 2-alkynylanilines in water to produce 1H-indole and its derivatives without any metal catalyst, highlighting a green and straightforward methodology. elte.hu Comparative studies have shown that microwave irradiation methods consistently provide better yields and shorter reaction times compared to conventional heating methods for the synthesis of indole derivatives. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives

| Method | Reaction Time | Yield Range |

| Conventional Heating | 6-12 hours | 64-94% |

| Microwave Irradiation | 5-15 minutes | 72-96%. nih.gov |

Catalyst-Free and Solvent-Free Reaction Conditions

The development of synthetic protocols that eliminate the need for catalysts and organic solvents is a primary goal of green chemistry. Such reactions reduce environmental impact, simplify product purification, and lower operational costs.

While many indole syntheses rely on catalysts, catalyst-free approaches are gaining traction. A notable example is the microwave-assisted cyclization of 2-alkynylanilines in water, which proceeds via intramolecular hydroamination to form the indole ring without any acid, base, or metal catalyst. elte.hu This method showcases the potential of using just heat and a benign solvent like water to drive complex organic transformations.

The concept of catalyst-free synthesis is often paired with solvent-free conditions, where the neat reactants are mixed and heated. This approach has been successfully applied to the synthesis of other heterocyclic compounds, such as 1,2,3-triazoles, via microwave-assisted cycloaddition, providing a greener alternative to traditional methods. rsc.org While direct catalyst-free and solvent-free methods for this compound itself are not extensively documented, these examples from broader heterocyclic chemistry point towards a promising direction for future research in sustainable indole synthesis. rsc.orgrsc.org The elimination of both catalyst and solvent represents a significant step towards an ideal "green" synthesis. rsc.org

Elucidating Reactivity and Reaction Mechanisms of 1,2,6 Trimethyl 1h Indole

Fundamental Reactivity Profiles of the Indole (B1671886) Core in Substituted Systems

The indole ring system is a privileged heterocyclic scaffold characterized by a benzene (B151609) ring fused to a pyrrole (B145914) ring. This fusion results in a unique electronic structure that dictates its reactivity. The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, rendering the indole nucleus electron-rich and generally non-basic. This electronic characteristic makes the indole core highly susceptible to electrophilic attack.

The most reactive position for electrophilic aromatic substitution on the indole ring is the C3 position, which is estimated to be 10¹³ times more reactive than benzene. youtube.com Protonation with strong acids, for instance, occurs preferentially at the C3 position rather than the nitrogen atom. youtube.com This reactivity is attributed to the enamine-like character of the portion of the molecule outside the benzene ring. youtube.com When the C3 position is substituted, electrophilic attack can occur at the C2, C5, or other positions, depending on the nature of the substituents and the reaction conditions. youtube.com

In the specific case of 1,2,6-trimethyl-1H-indole , the presence of methyl groups at the N1, C2, and C6 positions significantly influences its reactivity profile. The methyl groups are electron-donating, further increasing the electron density of the indole ring and enhancing its nucleophilicity. The strategic placement of these methyl groups impacts the molecule's electronics, lipophilicity, and steric profile. The N1-methyl group prevents reactions that typically occur at the indole nitrogen, such as N-alkylation or N-acylation, directing reactivity towards the carbon framework. The C2-methyl group sterically hinders attack at the C2 position and electronically favors substitution at other positions. The C6-methyl group, located on the benzene portion of the ring, primarily influences the electronic properties of the benzopyrrole system.

The reactivity of the indole core in substituted systems like this compound can be summarized by the following key points:

Site Selectivity: The substitution pattern dictates the preferred sites of reaction. With the N1 and C2 positions blocked by methyl groups, electrophilic attack is directed towards the C3 position, if available, or the benzene ring.

Steric Effects: The methyl groups can sterically hinder the approach of reagents to adjacent positions, influencing the regioselectivity of reactions.

The interplay of these electronic and steric factors governs the specific reaction pathways that this compound will undergo, as will be explored in the subsequent sections.

Specific Reaction Pathways and Mechanistic Insights

The C2-C3 double bond within the indole nucleus possesses π-character and can participate in cycloaddition reactions, offering a powerful strategy for the synthesis of complex, fused-ring structures. researchgate.net While the aromaticity of the indole system makes it less reactive in cycloadditions compared to simple alkenes, these reactions can be facilitated under appropriate conditions, often involving dearomatization of the indole core. nih.govacs.org

In the context of this compound, the substitution pattern significantly influences the feasibility and outcome of cycloaddition reactions. The presence of a methyl group at the C2 position can sterically hinder the approach of a dienophile or dipole, potentially reducing the reaction rate or altering the regioselectivity. However, the electron-donating nature of the methyl groups at N1, C2, and C6 increases the electron density of the C2-C3 π bond, which could enhance its reactivity towards electron-deficient reaction partners.

Several types of cycloaddition reactions involving the indole C2-C3 bond have been reported for various substituted indoles, providing a framework for understanding the potential reactivity of this compound:

[4+2] Cycloaddition (Diels-Alder Reactions): Indoles can act as dienes in Diels-Alder reactions, particularly when substituted with electron-donating groups. The C2-C3 bond and the adjacent C3a-C7a bond of the benzene ring can formally constitute the 4π component.

[3+2] Cycloaddition: The C2-C3 bond can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, to form five-membered heterocyclic rings fused to the indole core. researchgate.net Photocatalyzed dearomative (3+2) cycloadditions between indoles and vinyldiazo reagents have been shown to produce densely functionalized indoline (B122111) compounds with high yields and exclusive regioselectivity. nih.gov

[4+3] Cycloaddition: Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations have been developed to furnish cyclohepta[b]indoles. acs.orguchicago.edu

The mechanism of these cycloaddition reactions typically involves a concerted or stepwise pathway. In a concerted [4+2] cycloaddition, the new sigma bonds are formed simultaneously. In stepwise processes, an intermediate, such as a zwitterion or a diradical, may be formed. The specific mechanism is dependent on the nature of the indole substrate, the reacting partner, and the reaction conditions, including the use of catalysts. For instance, a novel oxidizing Cr(III) photocatalyst has been shown to enable a dearomative (3+2) cycloaddition between indoles and vinyldiazo reagents, proceeding through a nucleophilic attack at the C3 position of an indole radical cation intermediate. nih.gov

The table below summarizes key cycloaddition reactions involving the indole core, which can be extrapolated to predict the behavior of this compound.

| Reaction Type | Reactant Partner | Potential Product with this compound | Mechanistic Feature |

|---|---|---|---|

| [4+2] Cycloaddition | Electron-deficient alkene/alkyne | Tetrahydrocarbazole derivative | Concerted or stepwise dearomatization |

| [3+2] Cycloaddition | Azomethine ylide | Pyrrolo[1,2-a]indole derivative | Formation of a five-membered ring |

| [4+3] Cycloaddition | Oxyallyl cation | Cyclohepta[b]indole derivative | Formation of a seven-membered ring |

Alkylation of the indole nucleus is a fundamental transformation for introducing carbon-based substituents. The high nucleophilicity of the indole ring makes it susceptible to alkylation at various positions. In the case of This compound , the N1 position is already alkylated, precluding reactions at this site. The primary sites for further alkylation are the C3 position and, under certain conditions, the C2 position or the benzene ring.

C3-Alkylation: The C3 position is the most nucleophilic carbon atom in the indole ring and is the preferred site for electrophilic alkylation. youtube.com However, in this compound, direct C3-alkylation is not possible as there is no hydrogen atom to be substituted. Instead, reactions that proceed through an alkylideneindolenine intermediate can lead to functionalization at the C3-position. rsc.org

C2-Alkylation: While less common than C3-alkylation, functionalization at the C2 position can be achieved, particularly when the C3 position is blocked. frontiersin.org Palladium-catalyzed C-H alkylation reactions have emerged as a powerful tool for the selective functionalization of the C2 position of indoles. rsc.org For this compound, the existing C2-methyl group would likely undergo reaction rather than the C2-carbon itself, for instance, through deprotonation to form a nucleophilic species.

Quaternization: The nitrogen atom of the indole ring in this compound is part of a tertiary amine and can undergo quaternization with a suitable alkylating agent to form a quaternary ammonium (B1175870) salt, also known as an indolium salt. This reaction typically involves the treatment of the indole with an alkyl halide. The resulting indolium salts are often more reactive than the parent indole and can be used as intermediates in further synthetic transformations. The rate of quaternization can be influenced by steric hindrance around the nitrogen atom and the electronic properties of the indole ring.

The table below outlines various alkylation and quaternization strategies applicable to substituted indoles, with predicted outcomes for this compound.

| Reaction Type | Reagent | Potential Product with this compound | Mechanistic Insight |

|---|---|---|---|

| C2-Methyl Functionalization | Strong base followed by electrophile | C2-Functionalized methyl derivative | Deprotonation of the C2-methyl group to form a nucleophile |

| Friedel-Crafts Alkylation | Alkyl halide / Lewis acid | Benzene ring alkylated product | Electrophilic aromatic substitution on the benzene portion |

| Quaternization | Methyl iodide | 1,1,2,6-Tetramethyl-1H-indolium iodide | Nucleophilic attack of the indole nitrogen on the alkyl halide |

Carbonylative functionalizations represent a versatile set of reactions for introducing carbonyl-containing moieties into organic molecules. beilstein-journals.orgdoaj.org For the indole nucleus, these reactions are of significant interest as they provide access to a wide range of valuable derivatives, such as indole-3-carboxamides, indole-3-carboxylic esters, and indolyl ketones. beilstein-journals.orgrsc.org These transformations are typically catalyzed by transition metals, most commonly palladium, and utilize carbon monoxide (CO) or a CO surrogate. nih.govresearchgate.net

In the context of This compound , the substitution pattern will direct the regioselectivity of carbonylative functionalizations. With the N1 and C2 positions occupied, the most likely site for carbonylation is the C3 position, provided a suitable leaving group is present, or via C-H activation. Carbonylation can also be directed to the benzene ring under specific conditions.

Key carbonylative functionalizations applicable to the indole nucleus include:

Palladium-Catalyzed Carbonylative Cyclization: This approach is used for the synthesis of the indole ring itself, often starting from precursors like 2-alkynylanilines. beilstein-journals.org While not directly a functionalization of a pre-formed this compound, it is a crucial method for constructing such substituted indoles with carbonyl groups at specific positions.

Carbonylative C-H Activation: Direct carbonylation of C-H bonds is an atom-economical method for introducing carbonyl groups. For this compound, C-H carbonylation could potentially be directed to the C3 position or positions on the benzene ring.

Carbonylative Cross-Coupling: If this compound is first halogenated, for example, at the C3 or a benzene ring position, a subsequent palladium-catalyzed carbonylative cross-coupling reaction with a nucleophile in the presence of CO can introduce a carbonyl-containing group.

The general mechanism for a palladium-catalyzed carbonylative cross-coupling reaction involves several key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the indole-halide bond.

CO Insertion: Carbon monoxide inserts into the resulting palladium-carbon bond.

Nucleophilic Attack: A nucleophile attacks the acyl-palladium intermediate.

Reductive Elimination: The final product is reductively eliminated, regenerating the Pd(0) catalyst.

The table below summarizes potential carbonylative functionalizations for this compound.

| Reaction Type | Typical Reagents | Potential Product with this compound | Key Mechanistic Step |

|---|---|---|---|

| Carbonylative Heck Reaction | Alkene, CO, Pd catalyst | C3-Acylated derivative | CO insertion into Pd-indole bond |

| Carbonylative Suzuki Coupling | Boronic acid, CO, Pd catalyst | C3-Aroyl derivative | Transmetalation followed by reductive elimination |

| Carbonylative Sonogashira Coupling | Terminal alkyne, CO, Pd/Cu catalyst | C3-Alkynoyl derivative | Formation of an acyl-palladium intermediate |

Domino and cascade reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating the intermediates. wikipedia.orglongdom.org These reactions are highly efficient and atom-economical, enabling the rapid construction of complex molecular architectures from simple starting materials. researchgate.netrsc.org In the context of indole synthesis, domino and cascade reactions are particularly valuable for assembling the indole core and for introducing further complexity in a controlled manner.

The synthesis of a substituted indole like This compound can be achieved through various classic and modern synthetic methods, some of which can be designed as domino or cascade sequences. The Fischer indole synthesis, for instance, is a classic example that proceeds through a series of intramolecular steps. Modern approaches often utilize transition metal catalysis to orchestrate complex bond-forming sequences.

A hypothetical domino synthesis of this compound could involve the following key transformations:

Initial Bond Formation: An intermolecular reaction to bring together the key fragments of the final molecule.

Cyclization: An intramolecular reaction to form the pyrrole ring of the indole nucleus.

Aromatization: A final step to generate the aromatic indole ring system.

An example of a cascade reaction for the synthesis of functionalized indoles is a palladium-catalyzed process involving an initial C,N-coupling followed by carbon monoxide insertion and a Suzuki-Miyaura coupling reaction. nih.gov Another example is an iodonium-mediated domino reaction cascade that provides direct access to ring-fused indole compounds. nih.gov

The mechanisms of these reactions are often complex and involve a series of interconnected steps. The reactivity of the intermediates formed in each step dictates the course of the subsequent transformation. The design of a successful domino or cascade reaction requires a thorough understanding of the reactivity of the functional groups involved and the careful selection of reaction conditions to favor the desired reaction pathway.

The table below provides an overview of common domino and cascade reactions used in indole synthesis, which could be adapted for the synthesis of this compound.

| Reaction Name/Type | Key Starting Materials | Bonds Formed in Sequence | Mechanistic Highlights |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine (B124118) and a ketone | C-C, C-N | youtube.comyoutube.com-Sigmatropic rearrangement |

| Larock Indole Synthesis | o-Iodoaniline and a disubstituted alkyne | C-N, C-C | Palladium-catalyzed annulation |

| Palladium-Catalyzed Domino C,N-Coupling/Carbonylation/Suzuki Coupling | 2-gem-Dibromovinylaniline, boronic acid, CO | C-N, C-C, C-C | Sequence of Pd-catalyzed cross-coupling reactions nih.gov |

Sophisticated Spectroscopic Characterization and Structural Elucidation of 1,2,6 Trimethyl 1h Indole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,2,6-trimethyl-1H-indole, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern and the specific positions of the methyl groups on the indole (B1671886) scaffold.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The strategic placement of the three methyl groups at the N-1, C-2, and C-6 positions results in a distinct pattern of signals. The aromatic protons on the benzene (B151609) ring (H-4, H-5, and H-7) exhibit characteristic chemical shifts and coupling constants that confirm the 6-position substitution. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton coupling networks.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound will show distinct signals for the three methyl carbons, the eight carbons of the indole ring, and any carbons in derivative substituents. The chemical shifts are sensitive to the electronic environment, allowing for the assignment of each carbon atom.

2D NMR Techniques: For complex derivatives or to resolve ambiguities in one-dimensional spectra, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. HSQC correlates proton signals with their directly attached carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure and assigning quaternary carbons.

¹⁵N NMR: Although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atom within the indole ring. The chemical shift of the N-1 atom would be significantly influenced by its methylation and by any substituents on the indole core that affect electron density.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Notes |

| 1 | N-CH₃ | 3.6 - 3.8 | Singlet, deshielded by nitrogen |

| 2 | C-CH₃ | 2.3 - 2.5 | Singlet, attached to sp² carbon |

| 3 | H | 6.2 - 6.4 | Singlet, typical for H-3 of 2-substituted indoles |

| 4 | H | 7.3 - 7.5 | Doublet |

| 5 | H | 6.8 - 7.0 | Doublet of doublets |

| 6 | C-CH₃ | 2.4 - 2.6 | Singlet, attached to aromatic ring |

| 7 | H | 7.1 - 7.3 | Singlet or narrow doublet |

| 2 | C | 135 - 138 | Quaternary carbon, attached to nitrogen and methyl |

| 3 | C | 100 - 102 | Shielded carbon adjacent to nitrogen |

| 3a | C | 128 - 130 | Bridgehead quaternary carbon |

| 4 | C | 120 - 122 | Aromatic CH |

| 5 | C | 122 - 124 | Aromatic CH |

| 6 | C | 130 - 133 | Aromatic quaternary carbon with methyl |

| 7 | C | 109 - 111 | Aromatic CH |

| 7a | C | 136 - 139 | Bridgehead quaternary carbon |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₃N, corresponding to a molecular weight of approximately 159.23 g/mol . matrixscientific.comscbt.com

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of the molecule. An exact mass measurement can distinguish this compound from other compounds that may have the same nominal mass but different atomic compositions.

Fragmentation Analysis: In techniques like Electron Ionization (EI), the molecule is fragmented in a predictable manner. The resulting fragmentation pattern serves as a "fingerprint" that can help identify the compound and distinguish it from its isomers. For instance, the fragmentation of trimethylindoles often involves the loss of methyl radicals or the formation of stable ring structures. The mass spectrum of the related 1,2,3-trimethyl-1H-indole shows major fragments at m/z 158 (loss of H), 159 (molecular ion), and 144 (loss of a methyl group). nih.gov A similar pattern would be expected for the 1,2,6-isomer, with the relative intensities of the fragment ions providing clues to the substitution pattern.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Ion | Formula | Notes |

| 159 | [M]⁺ | [C₁₁H₁₃N]⁺ | Molecular Ion |

| 158 | [M-H]⁺ | [C₁₁H₁₂N]⁺ | Loss of a hydrogen radical |

| 144 | [M-CH₃]⁺ | [C₁₀H₁₀N]⁺ | Loss of a methyl radical, a common fragmentation pathway |

| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ | Potential fragment from further degradation (e.g., indenyl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. In this compound, the N-H stretching band typical of unsubstituted indoles (around 3400 cm⁻¹) is absent and replaced by signatures of the N-CH₃ group. researchgate.net The spectrum will be characterized by C-H stretching vibrations from the methyl groups and the aromatic ring, as well as C=C aromatic ring stretching vibrations. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 3000 | C-H Stretch | Methyl (CH₃) |

| 1600 - 1620 | C=C Stretch | Aromatic Ring |

| 1450 - 1500 | C=C Stretch | Aromatic Ring |

| 1300 - 1380 | C-N Stretch | Aryl-N |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that exhibits characteristic absorption bands in the UV region, typically arising from π-π* transitions. The positions of the methyl groups influence the electronic structure and thus the absorption maxima (λmax). For indole itself, characteristic absorption bands appear around 270-290 nm. researchgate.netresearchgate.net The addition of electron-donating methyl groups is expected to cause a slight bathochromic (red) shift in these absorption bands.

Fluorescence Spectroscopy for Photophysical Property Characterization

Indole and its derivatives are well-known for their fluorescent properties, making fluorescence spectroscopy a key technique for characterizing their photophysical behavior. This analysis provides insights into the molecule's excited state, including its emission properties and its interaction with the surrounding environment.

Emission Spectra: Upon excitation at a wavelength corresponding to an absorption band, this compound will emit light at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield, which measures the efficiency of the fluorescence process, can also be determined.

Solvatochromism: This phenomenon refers to the change in the position, shape, and intensity of absorption or emission bands in response to a change in solvent polarity. nih.gov Indole derivatives often exhibit significant solvatochromism due to an increase in their dipole moment upon electronic excitation. nih.govresearchgate.net Studying the emission of this compound in a range of solvents with varying polarity can provide information about the charge distribution in its excited state. A larger red shift in the emission spectrum in more polar solvents typically indicates a more polar excited state. eurjchem.com

Intramolecular Charge Transfer (ICT): The electron-donating methyl groups on the indole ring can facilitate intramolecular charge transfer upon photoexcitation. In this process, electron density shifts from the indole ring towards a specific region of the molecule, leading to a highly polar excited state. This ICT character is often responsible for the observed solvatochromism and can be a key feature of the molecule's photophysical profile.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction analysis would definitively confirm the connectivity and substitution pattern, leaving no doubt as to the isomer's identity. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing information on intermolecular interactions such as van der Waals forces or potential C-H···π stacking. While the specific crystal structure for this compound is not widely published, the technique has been successfully applied to numerous complex indole derivatives, confirming their structures and revealing subtle stereochemical details. researchgate.netmdpi.com

Computational Chemistry and Theoretical Investigations of 1,2,6 Trimethyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to determine the optimized molecular geometry and various electronic properties of 1,2,6-trimethyl-1H-indole.

Illustrative Data Table of DFT-Calculated Geometrical Parameters (Note: The following data is hypothetical and serves as an example of typical results from a DFT calculation for a molecule like this compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.38 Å |

| Bond Length | N1-C2 | 1.37 Å |

| Bond Length | C6-C7 | 1.40 Å |

| Bond Angle | C2-N1-C9 | 108.5° |

| Bond Angle | N1-C2-C3 | 110.2° |

| Dihedral Angle | C4-C5-C6-C7 | 179.8° |

Molecular Docking Studies of Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to understand how a ligand, such as an indole (B1671886) derivative, might interact with a biological target, typically a protein. nih.govjocpr.com

While specific molecular docking studies featuring this compound as the ligand are not prominently documented, the general methodology involves preparing the 3D structure of the ligand and the target protein. derpharmachemica.com The ligand is then placed into the binding site of the protein, and various conformations are sampled to find the one with the best binding affinity, often expressed as a docking score. nih.govderpharmachemica.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govbiointerfaceresearch.com

Illustrative Data Table of Molecular Docking Results (Note: This table is a hypothetical representation of results from a molecular docking study of this compound with a hypothetical protein target.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.5 | LYS72, GLU91 | Hydrogen Bond |

| LEU17, VAL25 | Hydrophobic | ||

| Protease B | -7.9 | ASP30, SER55 | Hydrogen Bond |

| ILE120, PHE122 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations could provide insights into its conformational flexibility and the stability of its interactions with a target protein.

Specific MD simulation studies for this compound are not detailed in the available literature. However, a typical MD simulation would start with the docked complex of the indole derivative and its target protein. biointerfaceresearch.commdpi.com The system is then simulated over a period of time, allowing the atoms to move according to the laws of physics. nih.gov Analysis of the simulation trajectory can reveal how the ligand's conformation changes within the binding site and how the interactions with the protein evolve over time. mdpi.com

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps) for Reactivity and Stability Prediction

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and stability. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. wikipedia.orgirjweb.com A smaller gap generally indicates higher reactivity. wikipedia.org

While specific HOMO-LUMO energy gap values for this compound are not reported in the reviewed literature, these can be calculated using quantum chemical methods like DFT. For related indole structures, the HOMO is often located on the indole ring, indicating its electron-donating nature, while the LUMO distribution depends on the substituents. wuxiapptec.com The HOMO-LUMO gap can be used to predict the molecule's behavior in chemical reactions, such as electrophilic substitutions. wuxiapptec.comajchem-a.com

Illustrative Data Table of Calculated Electronic Properties (Note: The following data is hypothetical and for illustrative purposes, based on general values for similar aromatic compounds.)

| Property | Calculated Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Mechanistic Pathway Elucidation through Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. uni-muenchen.dersc.org This allows for the determination of reaction pathways and activation energies.

There are no specific studies on the mechanistic pathways involving this compound using quantum chemical methods in the reviewed literature. However, such methods could be applied to understand its synthesis or its metabolic pathways. For example, by modeling the reaction of a precursor molecule to form the indole ring, one could identify the most likely reaction mechanism and the factors that control the reaction's efficiency and selectivity.

Exploration of Biological Activities of 1,2,6 Trimethyl 1h Indole Derivatives

Antimicrobial Activity Research

Derivatives featuring the indole (B1671886) nucleus have demonstrated a broad spectrum of antimicrobial capabilities, including efficacy against bacteria and fungi, and have shown potential in combating antimicrobial resistance.

Indole derivatives have shown significant antibacterial activity against a range of pathogens. Studies have revealed that certain synthetic indole trimers exhibit promising efficacy, particularly against Gram-positive organisms. nih.gov In one study, 15 different indole trimer compounds displayed notable antibacterial activity, with Minimum Inhibitory Concentration (MIC) values below 5 µg/mL against strains such as Bacillus anthracis, Enterococcus faecalis, Listeria monocytogenes, and Staphylococcus aureus. nih.govscispace.com The most potent of these compounds recorded MIC values of less than 0.8 µg/mL. nih.govscispace.com

Further research into new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties also confirmed their antibacterial potential. turkjps.org These compounds were tested against both Gram-positive bacteria (S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis) and a Gram-negative bacterium (Escherichia coli). turkjps.org The MIC values for these derivatives ranged from 3.125 to 50 µg/mL. turkjps.org Notably, an indole-thiadiazole derivative (compound 2c) and an indole-triazole derivative (compound 3d) demonstrated excellent activity against MRSA, proving more effective than the standard antibiotic ciprofloxacin (B1669076). turkjps.org Against B. subtilis, compound 2c and another indole-triazole (compound 3c) were the most effective, with an MIC of 3.125 µg/mL. turkjps.org While not surpassing ciprofloxacin's potency against E. coli, many of the synthesized compounds showed comparable or better activity than ampicillin (B1664943) and sultamicillin. turkjps.org

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Indole Trimers | Gram-positive bacteria (e.g., S. aureus) | < 5 µg/mL | nih.govscispace.com |

| Indole-Thiadiazole (2c) | MRSA | More effective than Ciprofloxacin | turkjps.org |

| Indole-Triazole (3d) | MRSA | More effective than Ciprofloxacin | turkjps.org |

| Indole-Thiadiazole (2c) | B. subtilis | 3.125 µg/mL | turkjps.org |

| Indole-Triazole (3c) | B. subtilis | 3.125 µg/mL | turkjps.org |

| Various Indole Derivatives | E. coli | Comparable to Ampicillin/Sultamicillin | turkjps.org |

The antifungal potential of indole derivatives is a significant area of research. Studies have shown that these compounds are active against various fungal pathogens, including clinically relevant Candida species and plant-damaging fungi. turkjps.orgnih.govresearchgate.net For instance, indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole elements have demonstrated good activity against Candida albicans and Candida krusei. turkjps.org

A specific indole-triazole hybrid molecule, (2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol), has shown a broad spectrum of activity against Candida, including species with low susceptibility to fluconazole (B54011). nih.gov This compound was found to be more potent than fluconazole and at least as potent as voriconazole (B182144) against C. glabrata and C. krusei. nih.gov The primary mechanism of action for this class of compounds is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov At a very low concentration (4 ng/mL), the compound inhibited ergosterol production by 82% and also demonstrated a moderate inhibitory effect on phospholipase A2-like activity, a putative virulence factor. nih.gov

Other research has highlighted the broad-spectrum antifungal activity of different indole derivatives against seven types of phytopathogenic fungi, with some compounds showing more potent effects than the commercial fungicide hymexazole. researchgate.net Similarly, novel indole Schiff base derivatives have been synthesized and tested against fungi like Fusarium graminearum and Fusarium oxysporum, with some showing inhibition rates as high as 100% and 95.7%, respectively, at a concentration of 500 μg/mL. preprints.org

| Compound Type | Fungal Species | Activity (MIC90) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Indole-Triazole Hybrid | C. glabrata | 0.25 µg/mL | Ergosterol Biosynthesis Inhibition | nih.gov |

| Indole-Triazole Hybrid | C. krusei | 0.125 µg/mL | Ergosterol Biosynthesis Inhibition | nih.gov |

| Indole-Triazole Hybrid | C. albicans | 0.5 µg/mL | Ergosterol Biosynthesis Inhibition | nih.gov |

| Fluconazole (Reference) | C. glabrata | 64 µg/mL | N/A | nih.gov |

| Voriconazole (Reference) | C. glabrata | 1 µg/mL | N/A | nih.gov |

A critical strategy in combating antimicrobial resistance is the development of compounds that can block bacterial resistance mechanisms. researchgate.net Bacterial efflux pumps are a primary defense, actively expelling antibiotics from the cell and contributing to the development of multidrug resistance. nih.govmdpi.com Indole derivatives have emerged as promising efflux pump inhibitors (EPIs), particularly against the NorA efflux pump in Gram-positive bacteria like S. aureus. researchgate.net

The NorA efflux pump is a key mechanism of resistance in S. aureus. researchgate.net Research has shown that certain indole derivatives can potentiate the effects of antibiotics that are normally expelled by these pumps. researchgate.netresearchgate.net For example, studies using checkerboard assays have demonstrated that some indole derivatives can enhance the activity of ciprofloxacin against a NorA-overexpressing strain of S. aureus. researchgate.net One indole derivative was identified as a superior EPI, retaining its activity at a concentration of 2.5 µg/mL, which was more effective than the reference compound reserpine. researchgate.net This approach represents a significant opportunity to restore the efficacy of existing antibiotics that have become ineffective due to resistance. mdpi.com

Anticancer Activity Research

The structural versatility of indole derivatives has also made them attractive candidates in the search for new anticancer agents. Research has particularly focused on their application in light-activated therapies.

Photodynamic therapy (PDT) is a cancer treatment that utilizes a photosensitizing agent, which, upon activation by a specific wavelength of light, generates cytotoxic species that kill cancer cells. scilit.com A series of novel 1,1,2-trimethyl-1H-benzo[e]indole dyes, which are structurally related to the core 1,2,6-trimethyl-1H-indole, have been synthesized and evaluated for their photo-induced anticancer properties. researchgate.netnih.govresearchgate.net

These compounds demonstrated cytotoxic effects in a G361 melanoma cell line when irradiated with 414 nm blue light. researchgate.netnih.gov The activity was observed at submicromolar doses, indicating high potency. nih.gov The effectiveness of the treatment was dependent on both the concentration of the photosensitizer compound and the intensity of the light irradiation, which is characteristic of PDT applications. nih.govresearchgate.net

The anticancer effect of the aforementioned photo-activated benzo[e]indole dyes is primarily driven by the generation of reactive oxygen species (ROS). nih.govresearchgate.net Upon irradiation, these compounds induce a substantial increase in intracellular ROS levels. researchgate.netnih.gov Cancer cells often exist in a state of increased oxidative stress compared to normal cells, making them particularly vulnerable to further ROS-induced damage. nih.govmdpi.com

The excessive ROS generated by the activated indole derivatives leads to significant cellular damage, most notably DNA damage. researchgate.netnih.govresearchgate.net This damage overwhelms the cell's repair mechanisms, ultimately triggering programmed cell death (apoptosis). mdpi.com The process, from ROS generation to DNA damage and subsequent cell death, forms the molecular basis of the observed photo-induced anticancer activity. nih.govnih.gov This mechanism, which exploits the inherent oxidative stress in cancer cells, is a promising strategy for developing targeted cancer therapies. mdpi.comoxcia.com

Antiparasitic Activity Investigations

No research data is available.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

No research data is available.

Applications in Advanced Materials and Chemical Technologies

Role as Versatile Building Blocks in Complex Organic Synthesis

The 1,2,6-trimethyl-1H-indole core serves as a foundational scaffold for the construction of more complex molecules. In organic synthesis, such "building blocks" are crucial precursors for assembling sophisticated molecular architectures. nih.gov The trimethylated indole (B1671886) structure provides a robust and modifiable platform upon which diverse functionalities can be introduced, enabling the exploration of novel chemical space.

The indole ring is electron-rich, which makes it reactive toward electrophiles, particularly at the C3 position. This inherent reactivity is harnessed by chemists to append various functional groups. For instance, derivatives such as this compound-3-carbaldehyde feature a reactive aldehyde group at the C3 position, which acts as a chemical handle for further transformations and the construction of more elaborate structures. Methodologies for creating such complex molecules often involve modern palladium-catalyzed cross-coupling reactions, which offer high regioselectivity and tolerance for various functional groups. The ability to generate diverse and complex indole-based molecules is pivotal for discovering new bioactive agents and functional materials. nih.gov

Table 1: Synthetic Methodologies for Indole Derivatives

| Reaction Type | Description | Catalyst/Reagents | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | A classic method for synthesizing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone. | Acid catalyst | |

| Palladium-Catalyzed Cross-Coupling | Modern method to introduce substituents at specific positions with high selectivity. | Pd-based catalysts, phosphine (B1218219) ligands | |

| C-H Functionalization | Direct functionalization of C-H bonds, for example, at the C3 position of the indole ring. | Various transition metals (e.g., Rhodium, Palladium) | nih.gov |

| Cyclization Cascades | Gold-catalyzed intramolecular reactions of alkynyl-bearing indoles to form complex polycyclic structures. | Gold (I) catalysts | rsc.org |

Development of Fluorescent Probes and Dyes

The indole scaffold is inherently fluorescent and serves as the core chromophore in many synthetic dyes and probes. rsc.org Its derivatives are key components in the design of fluorescent materials for bio-sensing and imaging applications. The photophysical properties of these molecules can be finely tuned by altering the substitution pattern on the indole ring. researchgate.net

While research may not always specify the 1,2,6-trimethyl isomer, closely related compounds like 1,1,2-trimethyl-1H-benzo[e]indole are explicitly used as reactants in the preparation of fluorescent probes for applications such as in-vivo tumor imaging and detecting intracellular pH. The fusion of an additional benzene (B151609) ring in the benzo[e]indole structure extends the π-conjugated system, often shifting the fluorescence to longer wavelengths, which is advantageous for biological imaging. The synthesis of highly fluorescent dihydropyrimido[1,6-α]indole derivatives further demonstrates the utility of the indole core in creating novel dyes. rsc.org The development of such probes relies on the predictable and tunable fluorescence of the indole core, making it a valuable building block in this technological field.

Table 2: Examples of Indole-Based Fluorescent Compounds

| Compound Type | Application | Key Feature | Reference |

|---|---|---|---|

| 1,1,2-Trimethyl-1H-benzo[e]indole derivatives | In-vivo tumor imaging, pH probes | Extended π-conjugation from the benzo[e] ring system | |

| Dihydropyrimido[1,6-α]indole derivatives | General fluorescent dyes | Highly fluorescent core structure synthesized from indole-2-carboxaldehyde | rsc.org |

| Indole Oligomers | Biosensing applications | Photoluminescent material synthesized via peroxidase-catalyzed coupling | nih.gov |

Research in Electroluminescent Materials and Optoelectronic Devices

The application of indole derivatives extends to the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.net In OLEDs, organic molecules serve as the emissive layer, and their chemical structure dictates the device's efficiency, color, and stability. Indole-containing compounds are investigated for their potential as emitters, hosts, and hole-transport materials in these devices. researchgate.netskku.edu

For instance, indolo[3,2-b]indole and indolo[2,3-b]indole derivatives have been successfully used as donors in thermally activated delayed fluorescence (TADF) emitters, which are crucial for highly efficient OLEDs. nih.govnih.gov These materials have achieved high external quantum efficiencies (EQE) of over 19% and good operational stability. researchgate.netnih.gov Furthermore, iridium(III) complexes incorporating indolo[3,2,1-jk]carbazole (B1256015) ligands have been developed as phosphorescent emitters that show narrow emission bandwidths, a desirable trait for high-purity colors in displays. rsc.org The rigid, planar structure and electron-donating nature of the indole core contribute to the favorable electronic and thermal properties required for high-performance optoelectronic devices. researchgate.net

Table 3: Performance of Indole-Based OLED Emitters

| Emitter Type | Donor Moiety | Peak Emission | External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| TADF Emitter | Indolo[2,3-b]indole (IDID) | Sky-blue / Green | 19.2% | nih.gov |

| Multi-Resonance Emitter | Indolo[3,2-b]indole (IDID) | Pure-Green | Not specified | nih.gov |

| Iridium(III) Complex | Indolo[3,2,1-jk]carbazole | 499 nm (Blue-Green) | Not specified | rsc.org |

Catalytic Applications, including Ligands for Asymmetric Catalysis

In the realm of chemical catalysis, indole derivatives play a significant role, primarily as substrates in asymmetric reactions that generate chiral molecules of high value in pharmaceuticals and materials science. nih.gov Asymmetric catalysis, which produces one enantiomer of a chiral product selectively, often relies on chiral catalysts that interact with substrates like indoles. The Friedel-Crafts alkylation of indoles, for example, is a widely studied reaction for which numerous asymmetric catalytic systems have been developed. nih.gov

Beyond their role as substrates, indole derivatives have been incorporated into the structure of ligands for metal catalysts. The nitrogen atom in the indole ring can act as a Lewis base and coordinate to a metal center. researchgate.net For example, an ethynyl-trimethyl-indole ligand has been shown to coordinate to a copper(I) center through its indole nitrogen atom. researchgate.net This demonstrates the potential for indole-containing molecules to serve as N-donor ligands. The development of novel ligands is central to advancing catalysis, and the rigid, tunable electronic structure of the indole scaffold makes it an attractive component in the design of new chiral ligands and catalysts. nih.govnih.gov

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Indole (B1671886) Drug Discovery and Materials Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the discovery and design of novel molecules. These computational tools can analyze vast datasets to identify patterns, predict properties, and generate new chemical structures with desired characteristics, significantly accelerating research and development. For indole derivatives like 1,2,6-trimethyl-1H-indole, AI and ML offer powerful strategies to navigate the complex chemical space and unlock its therapeutic and material potential.

In drug discovery, AI can expedite the identification of promising drug candidates. mdpi.com ML models can be trained on large libraries of known indole compounds and their biological activities to predict the potential efficacy and toxicity of new derivatives, including this compound. researchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling can be enhanced by deep learning algorithms to more accurately forecast how structural modifications to the this compound scaffold would affect its interaction with biological targets. mdpi.com Furthermore, generative AI models can design entirely new indole-based molecules de novo, optimized for high binding affinity to a specific protein target or for a desired multi-target profile. mdpi.com

In the realm of materials design, ML offers a paradigm shift from traditional trial-and-error experimentation. nih.govthieme-connect.com By training algorithms on data relating the structure of indole-based molecules to their functional properties (e.g., conductivity, photoluminescence), researchers can rapidly screen virtual libraries of compounds based on this compound for specific applications. thieme-connect.com Inverse design, a key application of ML, allows scientists to define a set of desired material properties and use the algorithm to generate the molecular structure—in this case, a derivative of this compound—that is predicted to exhibit them. nih.gov This approach can accelerate the discovery of novel organic semiconductors, emitters for OLEDs, or sensitive layers for chemical sensors.

| AI/ML Technique | Application in Drug Discovery | Application in Materials Design | Potential Impact |

|---|---|---|---|

| Supervised Learning (e.g., Random Forest, SVM) | Predicting bioactivity, toxicity (ADMET properties), and binding affinity. mdpi.com | Predicting material properties like band gap, conductivity, and thermal stability. thieme-connect.com | Accelerated screening and prioritization of candidates for synthesis. |

| Deep Learning (e.g., Neural Networks) | Advanced QSAR studies; predicting drug-target interactions from complex data. researchgate.net | Modeling complex structure-property relationships; high-fidelity property prediction. | Higher accuracy in predictions and identification of non-obvious relationships. |

| Generative Models (e.g., GANs, VAEs) | De novo design of novel indole derivatives with optimized therapeutic profiles. mdpi.com | Inverse design of materials with targeted optical or electronic properties. nih.gov | Discovery of novel, high-performance molecules beyond existing chemical space. |

| Natural Language Processing (NLP) | Mining scientific literature for drug-target information and synthesis routes. | Extracting data from publications to build comprehensive materials databases. | Efficient knowledge extraction and database construction to train other AI models. |

Development of Novel Synthetic Methodologies for Enhanced Regio- and Stereoselectivity

While the indole scaffold is common, the precise synthesis of polysubstituted derivatives like this compound with high efficiency and control remains a key challenge for organic chemists. Future research will focus on developing novel synthetic methodologies that offer superior control over the placement of functional groups (regioselectivity) and their three-dimensional arrangement (stereoselectivity).

Classical methods such as the Fischer indole synthesis have limitations, often requiring harsh conditions and producing side products. openmedicinalchemistryjournal.com Modern synthetic chemistry is moving towards more elegant and efficient strategies. Transition-metal-catalyzed C–H activation has emerged as a powerful tool for the regioselective functionalization of the indole core. thieme-connect.comresearchgate.net This approach allows for the direct modification of specific C-H bonds on the indole ring, enabling the introduction of new substituents at positions that are difficult to access through traditional methods. researchgate.net Future work could adapt these methods to selectively functionalize the this compound scaffold, for example, at the C3, C4, C5, or C7 positions, creating a diverse library of derivatives for screening.

For indole derivatives intended for biological applications, controlling stereochemistry is often critical, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. The development of asymmetric catalysis for indole synthesis is a major trend. nih.govresearchgate.net Chiral catalysts can guide a reaction to produce predominantly one stereoisomer, which is essential for creating potent and selective drugs. acs.org For example, asymmetric Pictet-Spengler reactions are key in the synthesis of complex indole alkaloids. nih.gov Future research will likely focus on developing new chiral catalysts—whether metal-based, organocatalytic, or enzymatic—to enable the stereoselective synthesis of complex molecules built upon the this compound framework.

| Methodology | Description | Advantage for Polysubstituted Indoles | Reference |

|---|---|---|---|

| Transition-Metal-Catalyzed C-H Activation | Directly converts C-H bonds into C-C or C-heteroatom bonds at specific positions on the indole ring. | High regioselectivity for late-stage functionalization, enabling access to diverse derivatives from a common core. | thieme-connect.com |

| Photoredox Catalysis | Uses light to initiate chemical reactions under mild conditions, often enabling unique transformations. | Access to novel reaction pathways and functional group tolerance for creating complex structures. | acs.org |

| Asymmetric Organocatalysis | Uses small, chiral organic molecules as catalysts to control the stereochemical outcome of a reaction. | Enables the synthesis of specific stereoisomers, crucial for developing chiral drugs and materials. | researchgate.net |

| Flow Chemistry | Performs reactions in a continuous stream rather than a batch, allowing for better control over reaction parameters. | Improved safety, scalability, and potential for higher yields and purity in indole synthesis. | N/A |

| Enzymatic Synthesis | Utilizes enzymes as catalysts, which can offer unparalleled regio- and stereoselectivity under mild, environmentally friendly conditions. | "Green" synthesis route with exceptional control over molecular architecture. | nih.gov |

Discovery of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

The indole scaffold is considered a "privileged structure" in medicinal chemistry, as it can bind to a wide variety of biological targets. nih.gov Derivatives have been developed as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. researchgate.netnih.govnih.gov Many of these compounds function by inhibiting specific enzymes, such as protein kinases or monoamine oxidase, or by interacting with cellular components like tubulin. nih.govnih.govmdpi.com A key future direction for this compound is the discovery of entirely new biological targets and the elucidation of novel mechanisms of action.

Modern chemical biology and proteomic approaches provide powerful tools for target deconvolution. Techniques such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can identify the direct protein binding partners of a small molecule like this compound within a complex cellular environment. This allows for an unbiased search for new targets, moving beyond the usual suspects. longdom.org Phenotypic screening, where compounds are tested for their effect on cell behavior (e.g., inhibiting cancer cell growth) without a preconceived target, can also reveal compounds with novel mechanisms. nih.gov Once a hit is identified, these advanced proteomic methods can be used to determine its molecular target.

Elucidating the mechanism of action involves understanding how the binding of the compound to its target leads to a physiological effect. longdom.org This can involve studying downstream signaling pathways, gene expression changes, and metabolic alterations. For instance, the rotation of an indole ring of a tryptophan residue has been implicated in the conformational changes that mediate electron transfer in critical enzymes like NADPH–cytochrome P450 reductase, highlighting the subtle but crucial roles indole moieties can play in biological systems. mdpi.com Computational methods, such as molecular dynamics simulations, can complement experimental work by providing a dynamic, atom-level view of how a compound like this compound interacts with its target protein and influences its function.

Design and Synthesis of Advanced Functional Materials Based on this compound Scaffolds